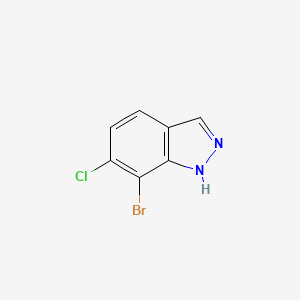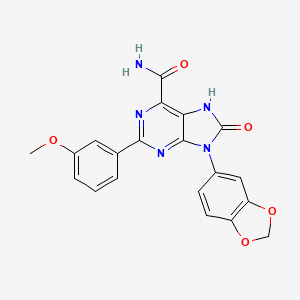![molecular formula C14H23NO3 B2383975 Tert-butyl-N-(2-Formylspiro[3.4]octan-2-yl)carbamát CAS No. 2567495-03-6](/img/structure/B2383975.png)
Tert-butyl-N-(2-Formylspiro[3.4]octan-2-yl)carbamát
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate is a chemical compound with the CAS Number: 2567495-03-6 . It has a molecular weight of 253.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO3/c1-12(2,3)18-11(17)15-14(10-16)8-13(9-14)6-4-5-7-13/h10H,4-9H2,1-3H3,(H,15,17) .Wirkmechanismus
XBD173 modulates the activity of Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate, which is involved in various physiological and pathological processes. Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate is involved in the transport of cholesterol into mitochondria, which is essential for the synthesis of steroid hormones and the maintenance of cellular energy metabolism. Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate is also involved in the regulation of cell proliferation and apoptosis. XBD173 has been shown to modulate Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate activity by binding to a specific site on the protein, which alters its conformation and activity.
Biochemical and physiological effects:
XBD173 has been shown to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, inducing apoptosis in cancer cells, and modulating immune cell activity. XBD173 has also been shown to alter cellular energy metabolism by modulating the activity of Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate.
Vorteile Und Einschränkungen Für Laborexperimente
XBD173 has several advantages and limitations for lab experiments. One advantage is that it is a selective ligand for Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate, which allows for the specific modulation of Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate activity. Another advantage is that it has been shown to have potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not fully understood, which limits its potential applications. Additionally, XBD173 has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of XBD173. One direction is to further investigate its mechanism of action and its potential therapeutic applications in various diseases. Another direction is to develop more potent and selective Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate ligands for use in scientific research and potential therapeutic applications. Additionally, the development of more efficient synthesis methods for XBD173 and other Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate ligands could facilitate their use in scientific research.
Synthesemethoden
The synthesis of XBD173 involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 2-bromo-3-(2-formylspiro[3.4]octan-2-yl)benzoic acid, followed by deprotection of the tert-butyl group using TFA. The resulting product is a white crystalline solid with a melting point of 98-100°C.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antibiotika
Tert-butyl-N-(2-Formylspiro[3.4]octan-2-yl)carbamát dient als Zwischenprodukt bei der Synthese von Ceftolozan, einem Cephalosporin-Antibiotikum der fünften Generation. Ceftolozan weist ein breites antibakterielles Spektrum auf, einschließlich Aktivität gegen grampositive und gramnegative Bakterien. Seine Wirksamkeit gegen multiresistente Pseudomonas aeruginosa macht es wertvoll für die Bekämpfung von Infektionen .
Pestizidforschung
Angesichts seiner strukturellen Merkmale könnte this compound als Ausgangspunkt für die Entwicklung neuartiger Pestizide dienen. Forscher untersuchen sein Potenzial als Insektizid oder Herbizid mit dem Ziel, die Wirksamkeit zu verbessern und die Umweltbelastung zu reduzieren.
Zusammenfassend lässt sich sagen, dass this compound in verschiedenen Bereichen vielversprechend ist, von der Antibiotikaentwicklung bis hin zur Materialwissenschaft. Seine spirocyclische Natur und synthetische Vielseitigkeit machen es zu einem faszinierenden Thema für weitere Untersuchungen . Wenn Sie spezielle Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, diese zu stellen!
Eigenschaften
IUPAC Name |
tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14(10-16)8-13(9-14)6-4-5-7-13/h10H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFYIOJVHPEPND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


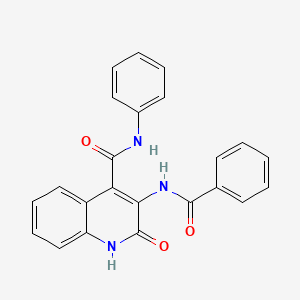
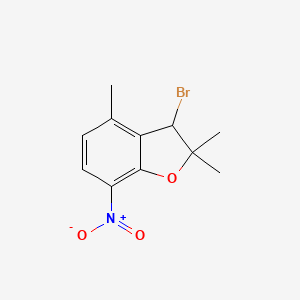
![N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2383896.png)
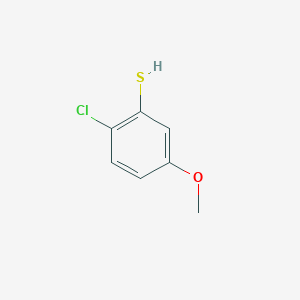
![6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane]](/img/structure/B2383898.png)
![2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2383899.png)

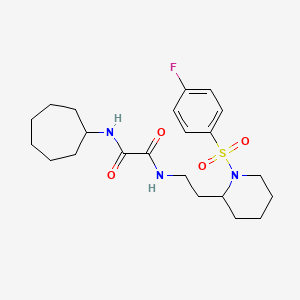
![N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2383904.png)
![1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B2383905.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)
